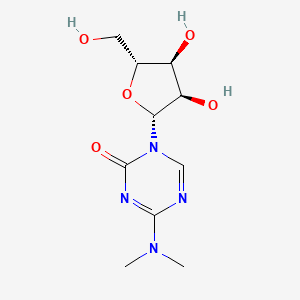

N(4),N(4)-Dimethyl-5-azacytidine

Description

BenchChem offers high-quality N(4),N(4)-Dimethyl-5-azacytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(4),N(4)-Dimethyl-5-azacytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

27826-77-3 |

|---|---|

Molecular Formula |

C10H16N4O5 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)-1,3,5-triazin-2-one |

InChI |

InChI=1S/C10H16N4O5/c1-13(2)9-11-4-14(10(18)12-9)8-7(17)6(16)5(3-15)19-8/h4-8,15-17H,3H2,1-2H3/t5-,6-,7-,8-/m1/s1 |

InChI Key |

NZHIQLMXOZSBEU-WCTZXXKLSA-N |

SMILES |

CN(C)C1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

CN(C)C1=NC(=O)N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CN(C)C1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |

Synonyms |

N(4),N(4)-dimethyl-5-azacytidine NNDAZ |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of 5-Azacytidine: A Technical Guide to a Potent Epigenetic Modulator

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions of therapeutic compounds is paramount. 5-Azacytidine, a cornerstone of epigenetic therapy, exemplifies a complex mechanism of action that extends beyond simple enzyme inhibition. This guide provides an in-depth technical exploration of how 5-Azacytidine exerts its effects at the molecular level, offering insights into its clinical efficacy and providing a framework for its study in a research setting.

Introduction: The Clinical Significance of a Cytidine Analog

5-Azacytidine is a nucleoside analog of cytidine that has demonstrated significant clinical efficacy, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary therapeutic rationale lies in its ability to reverse aberrant DNA hypermethylation, a common epigenetic alteration in cancer that leads to the silencing of tumor suppressor genes.[1] However, its cytotoxic effects are not solely dependent on DNA demethylation, but also involve the induction of DNA damage and perturbations in RNA metabolism.[2] This guide will dissect the dual incorporation of 5-Azacytidine into both DNA and RNA, elucidating the distinct and synergistic pathways that contribute to its therapeutic outcome.

The Bifurcated Pathway: Incorporation into DNA and RNA

Upon cellular uptake, 5-Azacytidine is phosphorylated into its active triphosphate form.[3][4] A significant portion, estimated to be 80-90%, is incorporated into RNA, while a smaller fraction (10-20%) is converted into 5-aza-2'-deoxycytidine triphosphate and subsequently incorporated into DNA.[5][6] This differential incorporation is a critical determinant of its multifaceted mechanism of action.

Caption: Cellular uptake and metabolic activation of 5-Azacytidine.

The Cornerstone of Action: DNA Hypomethylation via DNMT Trapping

The most well-characterized mechanism of 5-Azacytidine is its inhibition of DNA methyltransferases (DNMTs).[7][8][9] This is not a simple competitive inhibition, but rather a mechanism-based trapping.

When 5-Azacytidine is incorporated into DNA in place of cytosine, it serves as a fraudulent substrate for DNMTs (primarily DNMT1).[9] During the methylation process, a covalent bond is formed between a cysteine residue in the active site of the DNMT and the C6 position of the pyrimidine ring. In the case of a normal cytosine, this intermediate is resolved. However, the nitrogen atom at the C5 position of the 5-azacytosine ring creates a stable covalent adduct, effectively trapping the enzyme on the DNA.[10]

This covalent trapping has two major consequences:

-

Depletion of active DNMTs: The sequestered enzymes are targeted for proteasomal degradation, leading to a passive, replication-dependent demethylation of the genome as cells divide without functional maintenance methylation machinery.[11]

-

Induction of a DNA damage response: The DNMT-DNA adducts are recognized by the cell as a form of DNA damage, triggering a robust cellular stress response.[12][13]

Caption: Covalent trapping of DNMT1 by 5-Azacytidine incorporated into DNA.

Experimental Protocol: Analysis of DNA Methylation by Bisulfite Sequencing

To assess the hypomethylating effect of 5-Azacytidine, bisulfite sequencing is the gold standard, providing single-nucleotide resolution of methylation status.[14][15]

Principle: Sodium bisulfite treatment deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[16] Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to the original reference sequence, cytosines that remain as cytosines were methylated, and those that are read as thymines were unmethylated.[16]

Step-by-Step Methodology:

-

DNA Extraction:

-

Isolate high-quality genomic DNA from control and 5-Azacytidine-treated cells using a reliable DNA extraction kit.

-

Assess DNA purity (A260/A280 ratio of ~1.8) and integrity via gel electrophoresis.[14]

-

-

Bisulfite Conversion:

-

Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit (e.g., Qiagen EpiTect Bisulfite Kit) following the manufacturer's instructions.[17]

-

This step is critical and requires fresh reagents to ensure complete conversion of unmethylated cytosines.[14]

-

Include a control DNA with known methylation patterns to validate conversion efficiency.[14]

-

-

Library Preparation and PCR Amplification:

-

For targeted analysis, design primers specific to the bisulfite-converted sequence of a gene of interest. Two rounds of PCR are typically performed to enrich the target region and add sequencing adapters and barcodes.[17]

-

For whole-genome bisulfite sequencing (WGBS), fragment the bisulfite-converted DNA and ligate sequencing adapters.[15][18]

-

Use a DNA polymerase that can efficiently amplify uracil-containing templates.[16]

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or HiSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).[14]

-

Call methylation levels for each CpG site and identify differentially methylated regions (DMRs) between control and treated samples.

-

Induction of DNA Damage and Cellular Apoptosis

The formation of DNMT-DNA adducts is a potent trigger of the DNA damage response (DDR).[12] These adducts can stall replication forks, leading to the formation of DNA double-strand breaks (DSBs).

The cell recognizes these DSBs and activates signaling cascades, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.[17] This leads to the phosphorylation of downstream effectors such as H2AX (forming γH2AX, a marker of DSBs), Chk1, and Chk2.[17] Activation of these checkpoint kinases can lead to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[19]

If the DNA damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis. This can occur through both p53-dependent and p53-independent pathways.[20][21] In p53-proficient cells, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes like Bak and Bax, and the repression of anti-apoptotic genes like Bcl-2.[19][20] This culminates in the activation of the caspase cascade, leading to programmed cell death.

Caption: DNA damage response and apoptotic signaling induced by 5-Azacytidine.

The RNA-Centric Arm: Perturbation of RNA Metabolism

The incorporation of 5-Azacytidine into RNA accounts for the majority of the administered dose and contributes significantly to its overall mechanism of action.[5]

Inhibition of RNA Methylation

5-Azacytidine has been shown to inhibit the methylation of transfer RNA (tRNA). Specifically, it can lead to a decrease in the activity of tRNA cytosine-5-methyltransferase. Alterations in tRNA methylation can impact tRNA stability and decoding fidelity, potentially leading to errors in protein synthesis.

Disruption of Ribosome Biogenesis and Protein Synthesis

The incorporation of 5-azacytosine into ribosomal RNA (rRNA) can disrupt its maturation and lead to the breakdown of polyribosomes.[3] This interference with ribosome function can, in turn, inhibit overall protein synthesis.[3] This effect is a significant contributor to the cytotoxic properties of 5-Azacytidine, independent of its DNA-demethylating activity.

Experimental Protocol: Analysis of RNA Methylation by MeRIP-Seq

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) is a powerful technique to profile RNA methylation on a transcriptome-wide scale.[8][12]

Principle: An antibody specific to a particular RNA modification (e.g., m6A, though less common for 5-methylcytosine in mRNA) is used to immunoprecipitate fragmented RNA.[12][20] The enriched RNA fragments are then sequenced and mapped to the transcriptome to identify the locations of the modification.

Step-by-Step Methodology:

-

RNA Extraction and Fragmentation:

-

Isolate total RNA from control and 5-Azacytidine-treated cells, ensuring high quality and integrity.

-

Fragment the RNA to a desired size range (typically ~100 nucleotides) using chemical or enzymatic methods.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an antibody specific to the methylation mark of interest conjugated to magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the methylated RNA fragments from the antibody-bead complex.

-

-

Library Preparation and Sequencing:

-

Construct sequencing libraries from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo IP).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to the reference transcriptome.

-

Identify peaks of enrichment in the IP samples compared to the input control to determine the locations of RNA methylation.

-

Analyze for differential methylation between control and treated samples.

-

Integrated Cellular Outcomes: Differentiation and Cell Fate

The combined effects of DNA hypomethylation, DNA damage, and RNA disruption culminate in profound changes in cellular phenotype. The reactivation of silenced tumor suppressor genes can restore normal cell cycle control and apoptotic pathways.[1] Furthermore, the alteration of gene expression patterns can induce cellular differentiation, a key therapeutic goal in malignancies characterized by a block in maturation, such as MDS. The induction of apoptosis eliminates malignant cells that have sustained irreparable damage.[19]

Caption: Integrated cellular consequences of 5-Azacytidine's multifaceted mechanism.

Conclusion and Future Perspectives

The mechanism of action of 5-Azacytidine is a paradigm of multi-pronged therapeutic intervention. Its ability to simultaneously induce epigenetic reprogramming, trigger a robust DNA damage response, and disrupt RNA metabolism underscores its potency as an anticancer agent. For drug development professionals, a deep understanding of these interconnected pathways is crucial for designing rational combination therapies and overcoming mechanisms of resistance. Future research will likely focus on further dissecting the specific contributions of the RNA-directed effects of 5-Azacytidine and identifying biomarkers that can predict patient response to this and other epigenetic modulators.

References

-

Fandy, T. E., Herman, J. G., Kerns, P., Jiemjit, A., Sugar, E. A., Choi, S. H., ... & Gore, S. D. (2007). 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. Molecular Cancer Therapeutics, 6(6), 1718-1727. [Link]

-

Cihak, A. (1974). Biological effects of 5-azacytidine in eukaryotes. Oncology, 30(5), 405-422. [Link]

-

CD Genomics. (n.d.). MeRIP-seq for Detecting RNA methylation: An Overview. Retrieved from [Link]

-

Meng, J., Lu, Z., Liu, H., Zhang, L., Zhang, S., Chen, Y., ... & Huang, Y. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Methods, 69(3), 274-281. [Link]

-

University of Southern California. (n.d.). Targeted Bisulfite Sequencing. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Effects of 5-Azacytidine in Eukaryotes. Retrieved from [Link]

-

Illumina, Inc. (n.d.). Whole-genome Bisulfite Sequencing for Methylation Analysis. Retrieved from [Link]

-

Solis BioDyne. (2025, June 26). Methylation Matters: A Beginner's Guide to Bisulfite Sequencing. Retrieved from [Link]

-

Jüttermann, R., Li, E., & Jaenisch, R. (1994). Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation. Proceedings of the National Academy of Sciences, 91(25), 11797-11801. [Link]

-

Lee, T. T., & Karon, M. R. (1976). Inhibition of protein synthesis in 5-azacytidine-treated HeLa cells. Biochemical pharmacology, 25(15), 1737-1742. [Link]

-

Khan, R., Schmidt-Mende, J., Karimi, M., Gogvadze, V., Hassan, M., Ekström, T. J., ... & Hellström-Lindberg, E. (2008). Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells. Experimental hematology, 36(2), 149-159. [Link]

-

Stresemann, C., Brueckner, B., Musch, T., Stopper, H., & Lyko, F. (2005). 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms. Molecular pharmacology, 67(2), 270-278. [Link]

-

ResearchGate. (n.d.). 5-azacytidine and decitabine induce apoptosis in neoplastic MCs. Retrieved from [Link]

-

Lu, L. J., & Randerath, K. (1979). Effects of 5-azacytidine on transfer RNA methyltransferases. Cancer research, 39(3), 940-949. [Link]

-

Gnyszka, A., Flis, S., & Jönsson-Videsäter, K. (2013). 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo. Immunology letters, 151(1-2), 64-71. [Link]

-

Piras, G., Esmali, A., & Popp, L. M. (1997). 5-Azacytidine (5Az) induces apoptosis in PC12 cells: a model for 5Az-induced apoptosis in developing neuronal cells. Histology and histopathology, 12(2), 439-445. [Link]

-

Ghoshal, K., Datta, J., Majumder, S., Bai, S., Kutay, H., Motiwala, T., & Jacob, S. T. (2005). Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic acids research, 33(12), 3879-3889. [Link]

-

Kim, K. H., Kim, J. H., Park, S. I., & Lee, J. S. (2023). 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells. Anticancer research, 43(2), 603-611. [Link]

-

LLS. (2024, June 21). The type of DNA damage response after decitabine treatment depends on the level of DNMT activity. Retrieved from [Link]

-

ResearchGate. (n.d.). The different mechanisms of actions of 5-azacytidine. Retrieved from [Link]

-

Schaefer, M., Hagemann, S., Hanna, K., & Lyko, F. (2009). Azacytidine inhibits RNA methylation at DNMT2 target sites in human cancer cell lines. Cancer research, 69(20), 8127-8132. [Link]

-

Kim, H. J., Kim, J. H., Choe, M., & Kim, J. R. (2021). Effect of 5-azacytidine (5-aza) on UCP2 expression in human liver and colon cancer cells. Journal of Cancer Prevention, 26(1), 58. [Link]

-

Unnikrishnan, A., Freeman, S. D., Hass-Kogan, D. A., & Largaespada, D. A. (2017). RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia. Experimental hematology, 52, 57-68. [Link]

-

Ocker, M., Al-Abdullah, I., & Herold, C. (2001). Effects of 5-azacytidine and butyrate on differentiation and apoptosis of hepatic cancer cell lines. International journal of oncology, 19(5), 947-954. [Link]

-

Uciechowska-Gawron, A., Piatek, D., Bugajski, M., & Giebel, S. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. International Journal of Molecular Sciences, 24(11), 9673. [Link]

-

ResearchGate. (n.d.). 5-Azacytidine induced changes in DNA methylation. Retrieved from [Link]

-

Ellis Bio. (2025, March 27). The Top 5 Tips for Conducting DNA Methylation Experiments. Retrieved from [Link]

-

Piras, G., & Esmali, A. (1995). 5-Azacytidine induces toxicity in PC12 cells by apoptosis. Neuroscience letters, 192(1), 29-32. [Link]

-

Snyder, R. D., & Van Houten, B. (1986). Differential effects of 5-azacytidine and 5-azadeoxycytidine on cytotoxicity, DNA-strand breaking and repair of X-ray-induced DNA damage in HeLa cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 166(1), 89-96. [Link]

-

MDPI. (2022, January 11). Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). NMD inhibition by 5-azacytidine augments presentation of immunogenic frameshift-derived neoepitopes. Retrieved from [Link]

-

Agrawal, K., Das, V., & Vyas, P. (2018). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. Blood, The Journal of the American Society of Hematology, 113(3), 676-680. [Link]

-

Eipel, M., Böttcher, M., & Jäger, D. (2012). 5-azacytidine and decitabine exert proapoptotic effects on neoplastic mast cells: role of FAS-demethylation and FAS re-expression, and synergism with FAS-ligand. Blood, The Journal of the American Society of Hematology, 119(18), 4235-4244. [Link]

-

Moran, S., Arribas, C., & Esteller, M. (2016). A practical guide to the measurement and analysis of DNA methylation. Epigenetics & chromatin, 9(1), 1-12. [Link]

-

ResearchGate. (n.d.). Mechanisms of Resistance to 5-Azacytidine/Decitabine in MDS-AML and Pre-Clinical In Vivo Proof of Principle of Rational Solutions to Extend Response. Retrieved from [Link]

-

Chen, J., He, Y., & Zhang, R. (2018). RNA cytosine methylation and methyltransferases mediate chromatin organization and 5-azacytidine response and resistance in leukaemia. Nature communications, 9(1), 1-14. [Link]

-

American Society of Hematology. (2017, December 7). RNA:m5c/Methyltransferases Mediate Chromatin Organization and 5-Azacytidine Response/Resistance in Leukemia. Retrieved from [Link]

-

ResearchGate. (n.d.). Incorporating mechanisms of azacytidine and decitabine into RNA and.... Retrieved from [Link]

-

bioRxiv. (2025, June 27). 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. Retrieved from [Link]

-

Lavelle, D., Vaitkus, K., & Ling, Y. (2009). Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. Blood, The Journal of the American Society of Hematology, 113(3), 676-680. [Link]

-

MedCrave. (2017, July 10). Combine effect of 5-azacytidine and tgf- β in differentiation of mesenchymal stem cells towards cardiomyocytes. Retrieved from [Link]

-

Frontiers. (2021, September 28). Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity | Life Science Alliance [life-science-alliance.org]

- 3. researchgate.net [researchgate.net]

- 4. Expression of ribosomal protein L4 (rpL4) during neurogenesis and 5-azacytidine (5AzC)-induced apoptotic process in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. MeRIP-Seq/m6A-seq [illumina.com]

- 7. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. support.illumina.com [support.illumina.com]

- 13. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. DNA damage-signaling, homologous recombination and genetic mutation induced by 5-azacytidine and DNA-protein crosslinks in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological effects of 5-azacytidine in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rna-seqblog.com [rna-seqblog.com]

Technical Whitepaper: Advanced Synthesis of N(4),N(4)-Dimethyl-5-azacytidine

The following technical guide details the synthesis, purification, and stabilization strategies for N(4),N(4)-Dimethyl-5-azacytidine , a lipophilic analog of the hypomethylating agent 5-azacytidine (Azacitidine).

This guide deviates from standard templates to prioritize the specific chemical challenges of the 1,3,5-triazine ring system—specifically its susceptibility to hydrolytic ring-opening and the steric demands of the dimethylamino group.

Executive Summary & Strategic Rationale

Molecule: N(4),N(4)-Dimethyl-5-azacytidine (N4-DMAzaC) Class: Nucleoside DNMT Inhibitor / Cytidine Analog Target Application: Enhanced metabolic stability and blood-brain barrier (BBB) permeability compared to 5-azacytidine.

The Chemical Challenge: The parent compound, 5-azacytidine, suffers from rapid hydrolytic degradation (opening of the 5,6-imine bond) and metabolic deamination by cytidine deaminase (CDA). The Solution: Introduction of the N(4),N(4)-dimethyl moiety serves two mechanistic functions:

-

Metabolic Blockade: Steric bulk at the exocyclic nitrogen prevents recognition and deamination by CDA.

-

Lipophilicity: Increases logP, facilitating passive transport across lipid membranes (potential for CNS indications).

Retrosynthetic Analysis & Pathway Design

We define two distinct synthetic pathways. Route A (Convergent) is the preferred industrial process for scale, utilizing the Vorbrüggen coupling of a pre-functionalized base. Route B (Divergent) is a medicinal chemistry approach utilizing a "convertible nucleoside" strategy.

Graphviz Pathway Visualization

Figure 1: Dual synthetic strategies. Route A is preferred for yield; Route B is used for library generation.

Detailed Experimental Protocols

Route A: The Vorbrüggen Coupling (Gold Standard)

This protocol relies on the silyl-Hilbert-Johnson reaction. The critical success factor is the exclusion of moisture to prevent the formation of the hydrolytically unstable formyl-biuret byproduct.

Step 1: Synthesis of the Base (N,N-Dimethyl-5-azacytosine)

Note: Unlike cytosine, 5-azacytosine derivatives are often synthesized de novo from guanidine precursors.

-

Reagents: 1,1-Dimethylguanidine sulfate, Triethyl orthoformate, Formic acid.

-

Protocol:

-

Condense 1,1-dimethylguanidine with triethyl orthoformate in dry DMF at 100°C.

-

Cyclize the intermediate using a catalytic amount of p-toluenesulfonic acid.

-

Purification: Recrystallize from ethanol/water.

-

QC Check: 1H NMR must confirm the presence of the dimethyl singlet (~3.0-3.3 ppm) and the triazine C6 proton (~8.5 ppm).

-

Step 2: Silylation of the Base

-

Reagents: N,N-Dimethyl-5-azacytosine (1.0 eq), Hexamethyldisilazane (HMDS, excess), Ammonium Sulfate (cat.).

-

Protocol:

-

Suspend the base in neat HMDS with 2% (w/w) (NH4)2SO4.

-

Reflux under Argon for 4–6 hours until the solution becomes clear (indicates formation of the bis-silylated species).

-

Critical Step: Evaporate excess HMDS in vacuo under strictly anhydrous conditions. Do not expose the residue to air. Co-evaporate with dry xylene twice to remove trace ammonia.

-

Step 3: Vorbrüggen Coupling[1][2]

-

Reagents: Silylated Base (from Step 2), 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq), TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq), Dry Acetonitrile (MeCN).

-

Protocol:

-

Dissolve the silylated base in dry MeCN (0.1 M).

-

Add the protected sugar. Cool to 0°C.[2]

-

Add TMSOTf dropwise. The Lewis acid catalyzes the formation of the oxocarbenium ion.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Stop/Go Decision: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the sugar starting material.

-

Workup (Non-Aqueous): Pour into ice-cold saturated NaHCO3 (aq) rapidly and extract immediately with DCM. Prolonged exposure to aqueous base opens the triazine ring.

-

Step 4: Deprotection

-

Reagents: 0.1 M NaOMe in dry Methanol.

-

Protocol:

-

Dissolve the protected nucleoside in dry MeOH.

-

Add NaOMe (pH adjusted to ~9-10).

-

Stir at 0°C for 4 hours. Avoid RT to minimize ring cleavage.

-

Neutralize with Dowex 50W (H+ form) resin (pre-washed with dry MeOH).

-

Filter and evaporate.

-

Purification & Stability Management

The N(4),N(4)-dimethyl derivative shares the inherent instability of the 5-azacytidine scaffold.

Stability Profile

| Parameter | 5-Azacytidine (Parent) | N4,N4-Dimethyl-5-aza (Target) | Implication |

| Hydrolysis (pH 7) | t1/2 ~ 4 hours | t1/2 ~ 6-8 hours (Est.) | Dimethyl group provides steric shielding at C4, slightly reducing hydration at C6. |

| Metabolic Stability | Rapid Deamination | Resistant | Primary Advantage: Blocks Cytidine Deaminase. |

| Solubility | Hydrophilic | Lipophilic | Soluble in DMSO, EtOH; less soluble in water. |

Purification Protocol (HPLC)

-

Column: C18 Reverse Phase (Prep-scale).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 6.5) - Acidic pH accelerates degradation.

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 40% B over 20 mins.

-

Lyophilization: Must be done immediately. Do not leave in aqueous solution overnight.

Graphviz: Degradation Mechanism & Control

Understanding the failure mode is critical for handling.

Figure 2: The primary degradation pathway involves water attack at the C5-C6 double bond.

References & Authoritative Grounding

-

Pískala, A., & Šorm, F. (1964). Nucleic acids components and their analogues.[1][2][3][4][5][6][7][8][9][10][11] LI. Synthesis of 1-glycosyl-5-azacytosines. Collection of Czechoslovak Chemical Communications.

-

Foundational text on the synthesis of the 5-azacytosine ring system.

-

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

The definitive guide on the silyl-Hilbert-Johnson coupling reaction used in Step 3.

-

-

Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry.

-

Establishes the hydrolytic instability mechanism (Ring opening) described in Section 4.

-

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[6][9][12] International Journal of Cancer.

-

Provides the biological rationale for DNMT inhibition.

-

-

Ionescu, D., & Blumbergs, P. (2010). Process for making 5-azacytosine nucleosides and their derivatives.[1][12][13][14][15] US Patent WO2010017547A1.

-

Modern industrial improvements to the Vorbrüggen coupling for azacytidine derivatives.

-

Sources

- 1. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]

- 2. WO2010017547A1 - Process for making 5-azacytosine nucleosides and their derivatives - Google Patents [patents.google.com]

- 3. ca1.uscourts.gov [ca1.uscourts.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Azacytidine | 320-67-2 [chemicalbook.com]

- 8. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strong effects of 5-azacytidine on the in vitro lifespan of human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 14. WO2004082618A2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 15. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Azacytidine as a DNA Methyltransferase Inhibitor

[1]

Executive Summary

5-Azacytidine (Azacitidine, Vidaza®) is a cytidine nucleoside analog that functions as a "suicide inhibitor" of DNA methyltransferases (DNMTs). Unlike its deoxy-derivative Decitabine, 5-Azacytidine incorporates into both RNA and DNA, resulting in a dual mechanism of cytotoxicity: disruption of protein synthesis (via RNA) and covalent trapping of DNMTs (via DNA).

This guide provides a rigorous technical framework for the storage, handling, and experimental application of 5-Azacytidine. It addresses the compound's critical hydrolytic instability—the most common cause of experimental failure—and outlines validated protocols for in vitro and in vivo studies.

Part 1: Mechanism of Action

The efficacy of 5-Azacytidine relies on its metabolic activation and subsequent incorporation into nucleic acids.[1][2] It acts as a prodrug requiring phosphorylation by cellular kinases.

The Dual Pathway: RNA vs. DNA

Once transported into the cell via human equilibrative nucleoside transporters (hENT), 5-Azacytidine follows two distinct fates:[3]

-

RNA Incorporation (80–90%): Phosphorylated by Uridine-Cytidine Kinase (UCK) to 5-aza-CTP and incorporated into RNA.[1] This disrupts polyribosome assembly and tRNA function, inhibiting protein synthesis.

-

DNA Incorporation (10–20%): A fraction of the diphosphate metabolite (5-aza-CDP) is reduced by Ribonucleotide Reductase (RNR) to 5-aza-dCDP, eventually forming 5-aza-dCTP. This is incorporated into replicating DNA.[4]

DNMT Trapping (Suicide Inhibition)

The defining epigenetic mechanism occurs when a DNA Methyltransferase (DNMT) attempts to methylate the 5-azacytosine ring in the DNA helix.

-

Nucleophilic Attack: The DNMT enzyme (via a cysteine residue in its catalytic pocket) attacks the C6 position of the 5-azacytosine ring.

-

Covalent Trapping: Normally, the enzyme resolves this bond after transferring the methyl group. However, the nitrogen at position 5 of the drug prevents the beta-elimination step required to release the enzyme.

-

Proteasomal Degradation: The resulting DNA-protein adduct triggers the DNA damage response and leads to the proteasomal degradation of the trapped DNMT enzyme.

-

Passive Demethylation: In subsequent cell divisions, the depletion of DNMTs prevents the maintenance of methylation patterns, resulting in global hypomethylation and the re-expression of silenced tumor suppressor genes.

Pathway Visualization

Figure 1: The metabolic fate of 5-Azacytidine. Note the bifurcation where the majority of the drug targets RNA, while a smaller fraction is reduced to target DNA, driving the epigenetic effect.

Part 2: Physicochemical Properties & Stability (Critical)

Expertise Note: The most common reason for experimental failure with 5-Azacytidine is improper handling. The triazine ring is highly unstable in aqueous solution and undergoes rapid hydrolysis.

Hydrolytic Instability

In water, the C5-N6 bond of the 5-azacytosine ring opens to form N-formylguanylribosylurea, which is biologically inactive for methylation inhibition.

-

Temperature Sensitivity: At 25°C, 10% degradation occurs within 2–3 hours. At 50°C, the half-life is ~90 minutes.[5]

-

pH Sensitivity: Stability is maximal at slightly acidic pH (6.5–7.0) but decreases rapidly in alkaline conditions.

Storage and Handling Protocol

| Parameter | Recommendation | Rationale |

| Powder Storage | -20°C or -80°C (Desiccated) | Prevents moisture-induced ring opening. |

| Solvent | DMSO (Dimethyl Sulfoxide) | Stable in DMSO at -20°C for up to 1 month.[6] Insoluble/unstable in water for long-term storage. |

| Aqueous Stock | NEVER STORE | Aqueous solutions (PBS/Media) must be prepared immediately before use. |

| Thawing | Single-use aliquots | Repeated freeze-thaw cycles accelerate degradation. |

Part 3: In Vitro Application Guide

Dosing Strategy: Demethylation vs. Cytotoxicity

Researchers must distinguish between "epigenetic reprogramming" (low dose) and "cell killing" (high dose).

-

Epigenetic Dosing (0.5 µM – 2.0 µM): Maximizes DNMT trapping without halting the cell cycle. Cell division is required for passive demethylation to occur.

-

Cytotoxic Dosing (> 5.0 µM): Induces massive DNA damage, RNA disruption, and apoptosis, often masking epigenetic changes.

Cell Culture Protocol (72-Hour Workflow)

Because 5-Azacytidine degrades rapidly in culture media (half-life < 12 hours at 37°C), daily replenishment is mandatory .

Step-by-Step Protocol:

-

Day 0 (Seeding): Seed cells at low density (20–30% confluence). They must be in the log phase of growth to incorporate the drug.

-

Day 1 (Treatment Start):

-

Day 2 (Replenishment):

-

Aspirate old media (drug is now inactive/degraded).

-

Add fresh media with freshly prepared 5-Azacytidine.

-

-

Day 3 (Replenishment): Repeat media change with fresh drug.

-

Day 4 (Harvest):

-

For Methylation Analysis: Extract gDNA (Bisulfite sequencing/MSP).

-

For Protein: Extract nuclear lysate (Western blot for DNMT1 depletion).

-

For Gene Expression: Extract RNA (RT-qPCR).

-

Experimental Workflow Diagram

Figure 2: Validated 72-hour treatment workflow. The loop indicates the necessity of daily media changes due to drug instability.

Part 4: In Vivo Application Guide

Formulation for Animal Studies

Due to instability, 5-Azacytidine cannot be formulated in advance for long-term dosing.

-

Vehicle: PBS or 0.9% Saline (Prepare immediately before injection).

-

Route: Intraperitoneal (IP) or Intravenous (IV).

-

Storage: Aliquot dry powder into single-dose vials. Reconstitute only the vial needed for that day's injection.

Dosing Regimens (Mouse Xenograft)

| Parameter | Protocol A (Aggressive) | Protocol B (Epigenetic Maintenance) |

| Dose | 2.5 – 5.0 mg/kg | 1.0 – 2.0 mg/kg |

| Frequency | Daily for 5–7 days | 3x per week (e.g., Mon/Wed/Fri) |

| Toxicity | High (Weight loss, myelosuppression) | Moderate |

| Use Case | Acute tumor regression models | Combinatorial studies (e.g., with immunotherapy) |

Note: Doses >50 mg/kg are lethal or severely toxic in mice. Always perform a pilot tolerability study.

Part 5: Troubleshooting & Best Practices

Q: My cells died, but I see no gene re-expression.

-

Cause: Dose too high. You induced apoptosis before epigenetic reprogramming could occur.

-

Solution: Titrate down. Try 0.1 µM, 0.5 µM, and 1.0 µM.

Q: I see no reduction in DNMT1 protein levels.

-

Cause: Drug degradation.[5][9] Did you leave the stock at room temperature? Did you fail to change the media daily?

-

Solution: Ensure fresh preparation daily. Keep stocks on ice.

Q: Can I use 5-Azacytidine and Decitabine interchangeably?

-

Insight: No.[10] Decitabine is more potent specifically for DNA demethylation because it does not incorporate into RNA. 5-Azacytidine has a broader transcriptomic effect due to RNA incorporation.

References

-

Hollenbach, P. W., et al. (2010).[11] "A comparison of azacitidine and decitabine activities in acute myeloid leukemia cell lines." PLoS One, 5(2), e9001.[11]

-

Jüttermann, R., Li, E., & Jaenisch, R. (1994). "Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation." Proceedings of the National Academy of Sciences, 91(25), 11797-11801.[2]

-

Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer, 123(1), 8-13.

-

Sigma-Aldrich. "Product Information: 5-Azacytidine (A2385)."

-

Cayman Chemical. "5-Azacytidine Product Insert."

-

Derissen, E. J., et al. (2013). "Concise drug review: azacitidine and decitabine." The Oncologist, 18(5), 619-624.

Sources

- 1. mdpi.com [mdpi.com]

- 2. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Azacytidine | 320-67-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]

Technical Guide: Epigenetic Reprogramming via 5-Azacytidine (5-Aza)

[1]

Executive Summary

This technical guide provides a rigorous framework for the utilization of 5-Azacytidine (Azacitidine) in epigenetic research. Unlike its deoxy-derivative 5-Aza-2'-deoxycytidine (Decitabine), 5-Azacytidine is a ribonucleoside with a dual mechanism of action involving both RNA incorporation (transcriptional/translational disruption) and DNA incorporation (DNMT inhibition).[1] This guide details the molecular kinetics of DNMT trapping, the downstream "viral mimicry" immune response, and the critical handling protocols required to mitigate the compound's aqueous instability.

Part 1: Mechanistic Foundations

The "Suicide Inhibition" Mechanism

5-Azacytidine functions as a cytidine analogue.[2] Upon cellular entry via nucleoside transporters (hENT), it undergoes phosphorylation by Uridine-Cytidine Kinase (UCK). Crucially, approximately 80-90% of the compound remains in the ribonucleotide form and is incorporated into RNA, disrupting protein synthesis. The remaining 10-20% is reduced by ribonucleotide reductase to 5-aza-dCTP, which is incorporated into replicating DNA.

The epigenetic efficacy relies on covalent trapping :

-

Recognition: DNA Methyltransferases (DNMTs) recognize 5-Aza residues in the DNA helix.

-

Attack: The enzyme initiates a nucleophilic attack on the C6 position of the cytosine ring.

-

Trapping: Normally, the enzyme releases after methylating C5. However, the nitrogen at position 5 of 5-Aza prevents the beta-elimination step required for enzyme release.

-

Depletion: The DNMT is covalently bound to the DNA (a DNA-protein adduct), triggering proteasomal degradation of the enzyme.[3] This leads to passive demethylation in subsequent cell divisions.[4]

Visualization: 5-Aza Metabolism and DNMT Trapping

The following diagram illustrates the metabolic bifurcation and the trapping mechanism.

Figure 1: Metabolic pathway of 5-Azacytidine showing the critical split between RNA toxicity and DNA-mediated epigenetic remodeling.

Part 2: The "Viral Mimicry" Effect

Recent paradigm shifts (Chiappinelli et al., Cell 2015) established that the anti-tumor efficacy of 5-Aza is not solely due to tumor suppressor reactivation, but also the induction of an innate immune response.

Mechanism of Action[3][4][5][6][7][8]

-

ERV Derepression: The human genome is replete with Endogenous Retroviruses (ERVs) silenced by DNA methylation. 5-Aza treatment demethylates these regions.

-

dsRNA Formation: Bidirectional transcription of these ERVs generates double-stranded RNA (dsRNA).

-

Sensing: Cytosolic sensors (MDA5/RIG-I) detect this "non-self" dsRNA.

-

Interferon Response: This triggers the MAVS-IRF7 cascade, resulting in the secretion of Type I and III Interferons, effectively tricking the cell into believing it is under viral attack.

Figure 2: The Viral Mimicry pathway. 5-Aza induces ERV transcription, triggering cytosolic dsRNA sensors and an interferon response.[5][6][7][8]

Part 3: Experimental Design & Optimization

Stability & Handling (The Critical Variable)

Warning: 5-Azacytidine is highly unstable in aqueous solutions.

-

Half-life: ~1.5 to 3 hours in neutral media at 37°C.

-

Decomposition: Hydrolysis opens the triazine ring, rendering it inactive.

-

Protocol Implication: You cannot add the drug once and leave it for 72 hours. You must refresh the media with fresh drug daily.

Optimized Treatment Protocol

This protocol maximizes demethylation while minimizing non-specific cytotoxicity.

Reagents:

-

5-Azacytidine (Lyophilized). Store at -20°C.

-

Solvent: DMSO (Anhydrous).[9]

-

Aliquotting: Dissolve to 100mM in DMSO, aliquot into single-use tubes, store at -80°C. Never freeze-thaw.

Workflow:

-

Day 0 (Seeding): Seed cells at low density (20-30%). Cells must be dividing for 5-Aza to incorporate into DNA.

-

Day 1 (Dose 1): Thaw one aliquot of 5-Aza. Dilute immediately into warm media to final concentration (typically 0.5µM - 5.0µM). Add to cells.

-

Day 2 (Dose 2): Aspirate media. Prepare fresh dilution from a new frozen aliquot. Add to cells.

-

Day 3 (Dose 3): Repeat fresh dosing.

-

Day 4 (Recovery/Harvest): Remove drug-containing media. Add standard media. Harvest for RNA/DNA or allow 24h recovery for protein expression.

Figure 3: Multi-day dosing schedule required to account for aqueous instability and replication-dependent incorporation.

Part 4: Comparative Analysis & Troubleshooting

5-Azacytidine vs. Decitabine

Researchers often conflate these two agents. They are distinct.

| Feature | 5-Azacytidine (Vidaza) | 5-Aza-2'-deoxycytidine (Decitabine) |

| Chemical Nature | Ribonucleoside | Deoxyribonucleoside |

| Primary Incorporation | RNA (80-90%) & DNA (10-20%) | DNA (100%) |

| Mechanism | Protein synthesis inhibition + DNMT trapping | Potent DNMT trapping (more specific) |

| Potency (Demethylation) | Lower (requires conversion to dCTP) | Higher (direct incorporation) |

| Toxicity Profile | Cytostatic (G2/M arrest) & Cytotoxic | Primarily Cytotoxic (S-phase dependent) |

| Clinical Niche | MDS, AML (Broad epigenetic modulator) | MDS, AML (Potent hypomethylator) |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| No demethylation observed | Drug degradation | Ensure DMSO stocks are -80°C and single-use. Do not store diluted drug. |

| High cell death | RNA toxicity | Reduce concentration (try 100nM - 500nM). Switch to Decitabine if only DNA effect is desired. |

| No DNMT1 depletion | Assay timing | DNMT1 depletion is rapid (24h), but methylation loss takes cell divisions. Check DNMT1 by Western at 24h to validate drug activity. |

| Inconsistent replicates | Confluence variance | Epigenetic effects are replication-dependent. Ensure identical seeding density across replicates. |

References

-

Jones, P. A., & Taylor, S. M. (1980). Cellular differentiation, cytidine analogs and DNA methylation. Cell, 20(1), 85–93.

-

Christman, J. K. (2002). 5-Azacytidine and 5-aza-2′-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483–5495.

-

Chiappinelli, K. B., et al. (2015). Inhibiting DNA Methylation Causes an Interferon Response in Cancer via dsRNA Including Endogenous Retroviruses.[8][10] Cell, 162(5), 974–986.[8][10]

-

Roulois, D., et al. (2015). DNA-Demethylating Agents Target Colorectal Cancer Cells by Inducing Viral Mimicry by Endogenous Transcripts.[8] Cell, 162(5), 961–973.[8]

-

Hollenbach, P. W., et al. (2010). A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines.[11] PLOS ONE, 5(2), e9001.[11]

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[12] International Journal of Cancer, 123(1), 8–13.

Sources

- 1. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line | bioRxiv [biorxiv.org]

- 2. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. DNA-demethylating agents target colorectal cancer cells by inducing viral mimicry by endogenous transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin C increases viral mimicry induced by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Publications | Chiappinelli Lab | GW School of Medicine and Health Sciences [chiappinellilab.smhs.gwu.edu]

- 11. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]

- 12. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]

The role of 5-Azacytidine in regulating gene expression.

An In-Depth Technical Guide to 5-Azacytidine's Role in Regulating Gene Expression

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

5-Azacytidine (5-Aza) is a cornerstone of epigenetic therapy, particularly for hematological malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). As a chemical analog of the nucleoside cytidine, its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to a global reduction in DNA methylation. This guide provides a comprehensive overview of the molecular mechanisms underpinning 5-Azacytidine's function, detailed protocols for its experimental application, and an analysis of its clinical significance. We will explore its activation pathway, the covalent trapping of DNMTs, the subsequent reactivation of tumor suppressor genes, and other less-canonical effects on histone modification and cellular stress pathways. This document serves as a technical resource for professionals seeking to understand and utilize 5-Azacytidine in research and drug development contexts.

The Epigenetic Landscape: DNA Methylation as a Gene Silencing Mechanism

In mammalian cells, DNA methylation is a critical epigenetic modification where a methyl group is added to the 5th carbon of a cytosine residue, typically within a CpG dinucleotide context. This reaction is catalyzed by a family of DNA methyltransferases (DNMTs).[1][2] DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3a and DNMT3b establish new, de novo methylation patterns.[1]

Dense methylation at gene promoter regions, known as CpG islands, is a hallmark of transcriptional silencing.[3] This methylation can physically block the binding of transcription factors or, more commonly, recruit methyl-CpG-binding proteins that, in turn, recruit histone-modifying enzymes and chromatin remodeling complexes to create a condensed, transcriptionally repressive chromatin state.[4] In cancer, this process goes awry; global hypomethylation can lead to genomic instability, while promoter-specific hypermethylation silences critical tumor suppressor genes, contributing to malignant transformation.[2][5][6] Reversing this aberrant hypermethylation is a key therapeutic strategy.

Core Mechanism of Action: How 5-Azacytidine Reverses Gene Silencing

5-Azacytidine is a prodrug that requires intracellular activation to exert its effects.[7] Its mechanism is a multi-step process that ultimately leads to the depletion of active DNMTs and the passive demethylation of the genome.

Cellular Uptake and Metabolic Activation

As a cytidine analog, 5-Azacytidine enters the cell via nucleoside transporters.[8] Inside the cell, it must be phosphorylated to its active forms. The rate-limiting step is the initial conversion to 5-azacytidine monophosphate, a reaction catalyzed by the enzyme uridine-cytidine kinase (UCK).[8] Subsequent phosphorylations yield 5-azacytidine diphosphate and triphosphate. A portion of the diphosphate form is converted by ribonucleotide reductase to the deoxyribonucleotide form, 5-aza-2'-deoxycytidine triphosphate (dAZA-CTP), allowing for its incorporation into DNA.[8]

Incorporation into DNA and DNMT Inhibition

During DNA replication, DNA polymerases incorporate dAZA-CTP into the newly synthesized DNA strand in place of deoxycytidine.[8][9] The presence of a nitrogen atom at the 5-position of the pyrimidine ring is the key to its inhibitory action. When a DNMT enzyme attempts to methylate this fraudulent base, it forms an irreversible covalent bond with the 5-azacytosine residue.[9] This "traps" the DNMT enzyme on the DNA, targeting the complex for proteasomal degradation and effectively depleting the cell of active DNMT1.[10]

Passive Demethylation and Gene Reactivation

With DNMT1 levels depleted, the cell's machinery is unable to maintain the pre-existing methylation patterns on the newly synthesized DNA strand following subsequent rounds of cell division. This results in a "passive," replication-dependent dilution of methylation marks across the genome.[11] As promoter regions become hypomethylated, the repressive chromatin structure is relaxed, allowing for the re-expression of previously silenced genes, including critical tumor suppressor genes.[5][12] This reactivation is considered the primary driver of 5-Azacytidine's therapeutic effects.[13]

Additional and Non-Epigenetic Mechanisms

While DNMT inhibition is its primary role, 5-Azacytidine's effects are pleiotropic:

-

RNA Incorporation: Being a ribonucleoside analog, 5-Azacytidine is also incorporated into RNA, which can disrupt RNA metabolism and function and may contribute to its cytotoxicity.[13][14] Recent studies show AZA treatment can lead to extensive demethylation at the RNA level.[14]

-

Histone Modification Reorganization: Treatment with 5-Aza can lead to complex and widespread changes in repressive histone marks like H3K9me3 and H3K27me3.[1][15] This suggests a cross-talk between DNA methylation and histone modification pathways that is disrupted by the drug.

-

Induction of DNA Damage Response: The formation of DNMT-DNA adducts can be recognized as a form of DNA damage, triggering an ATR-mediated DNA damage response that can lead to apoptosis.[3]

-

Integrated Stress Response: In some contexts, 5-Aza has been shown to induce apoptosis through a non-epigenetic mechanism involving the transcriptional induction of the pro-apoptotic protein NOXA via the integrated stress response (ISR) pathway.[16]

Diagram 1: Molecular Mechanism of 5-Azacytidine

Caption: Workflow of 5-Azacytidine from cellular uptake to gene reactivation.

Experimental Methodologies for Assessing 5-Azacytidine's Effects

To rigorously study the impact of 5-Azacytidine, a series of well-controlled in vitro experiments are required. The following protocols provide a framework for treating cells and analyzing the downstream molecular consequences.

Protocol: In Vitro Treatment of Adherent Cancer Cells

This protocol outlines a typical procedure for treating a cancer cell line to assess changes in methylation and gene expression. The causality behind these steps is to ensure cell health and achieve a dose that is effective but not immediately cytotoxic, allowing for the replication-dependent mechanism to occur.

Materials:

-

Cancer cell line of interest (e.g., HT-29 colon cancer cells)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

5-Azacytidine (powder, stored at -20°C)

-

Sterile DMSO and PBS

-

6-well tissue culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet)

Methodology:

-

Preparation of 5-Aza Stock Solution:

-

Rationale: 5-Aza is unstable in aqueous solutions. A fresh, concentrated stock in DMSO must be prepared for each experiment.

-

Dissolve 5-Azacytidine powder in DMSO to a stock concentration of 10 mM. Vortex until fully dissolved. Keep on ice and protected from light.

-

-

Cell Seeding:

-

Rationale: Cells should be in the logarithmic growth phase to ensure active DNA replication, which is necessary for 5-Aza incorporation.[8] Seeding density should allow for several days of growth without reaching confluence.

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

-

-

Treatment:

-

Rationale: A range of concentrations should be tested to determine the optimal dose for epigenetic effects versus cytotoxicity. A 72-hour treatment period allows for multiple cell divisions, enabling passive demethylation.

-

On Day 1, prepare fresh dilutions of the 10 mM 5-Aza stock in complete medium to achieve final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5 µM, 10 µM). The vehicle control should contain the same final concentration of DMSO as the highest 5-Aza dose.

-

Remove the old medium from the cells and replace it with 2 mL of the 5-Aza-containing or vehicle control medium.

-

-

Incubation and Re-treatment:

-

Rationale: Due to its instability, the medium containing 5-Aza should be replaced every 24 hours to maintain a consistent drug concentration.

-

Incubate the cells for 72 hours. Replace the medium with freshly prepared treatment or control medium every 24 hours.

-

-

Cell Harvesting:

-

Rationale: After 72 hours, cells are harvested for downstream analysis of DNA, RNA, or protein.

-

Aspirate the medium, wash the cells twice with 1 mL of cold PBS.

-

Lyse the cells directly in the well for RNA/protein extraction or trypsinize and pellet the cells for genomic DNA extraction, following the manufacturer's protocol for your chosen kits.

-

Protocol: Analysis of DNA Methylation by Bisulfite Sequencing

Bisulfite sequencing is the gold-standard for single-nucleotide resolution methylation analysis.[17] The treatment of DNA with sodium bisulfite deaminates unmethylated cytosines into uracil, while methylated cytosines remain unchanged.[18][19] Subsequent PCR amplification and sequencing reveal these changes, with uracils being read as thymines.

Materials:

-

Genomic DNA (gDNA) extracted from 5-Aza treated and control cells (≥500 ng)

-

Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit)

-

PCR primers designed for the bisulfite-converted sequence of a target gene promoter (using software like MethPrimer).

-

Hot-start Taq DNA polymerase

-

PCR purification kit

-

Cloning vector (e.g., pGEM-T Easy) and competent E. coli

-

Sanger sequencing reagents

Methodology:

-

Bisulfite Conversion:

-

Rationale: This is the critical chemical conversion step. Incomplete conversion is a common problem, so adherence to the protocol is essential for accurate results.[20][21]

-

Treat 500 ng to 1 µg of gDNA with sodium bisulfite according to the manufacturer's protocol. This typically involves denaturation, bisulfite treatment, desulfonation, and purification.

-

Elute the converted DNA in the provided elution buffer.

-

-

PCR Amplification:

-

Rationale: Primers must be designed to be specific to the converted DNA sequence, lacking CpG dinucleotides to avoid methylation-biased amplification.

-

Set up a PCR reaction using 1-2 µL of the bisulfite-converted DNA as a template.

-

Use a hot-start polymerase to prevent non-specific amplification.

-

Cycling conditions: Initial denaturation at 95°C for 10 min; followed by 35-40 cycles of 95°C for 30s, annealing temperature (typically 50-60°C) for 30s, and 72°C for 45s; final extension at 72°C for 7 min.

-

Run the PCR product on an agarose gel to confirm a single band of the expected size.

-

-

Cloning and Sequencing:

-

Rationale: To assess the methylation status of individual DNA molecules, the mixed PCR products must be cloned. Sequencing multiple clones provides a representative picture of the methylation heterogeneity in the cell population.

-

Purify the PCR product.

-

Ligate the purified product into a TA cloning vector and transform into competent E. coli.

-

Plate the transformation and grow overnight.

-

Select 8-10 individual colonies, grow them in liquid culture, and perform plasmid minipreps.

-

Sequence the plasmid inserts using Sanger sequencing.

-

-

Data Analysis:

-

Rationale: Comparing the sequenced clones to the original unconverted sequence allows for the determination of methylation status at each CpG site.

-

Align the sequences from the individual clones.

-

For each CpG site, a cytosine that remains a 'C' was methylated, while a cytosine that is converted to a 'T' was unmethylated.

-

Calculate the percentage of methylation for the promoter region by dividing the number of methylated CpGs by the total number of CpGs analyzed across all clones.

-

Diagram 2: Experimental Workflow for Bisulfite Sequencing

Caption: A step-by-step workflow for analyzing DNA methylation via bisulfite sequencing.

Protocol: Analysis of Gene Expression by Two-Step RT-qPCR

Reverse Transcription-Quantitative PCR (RT-qPCR) is a sensitive method to measure the abundance of specific mRNA transcripts, allowing for the quantification of gene re-expression following 5-Aza treatment.[22][23] A two-step protocol is often preferred as it allows for the creation of a cDNA archive that can be used for multiple gene targets.[24]

Materials:

-

Total RNA extracted from 5-Aza treated and control cells

-

DNase I

-

Reverse transcriptase kit with random hexamers and/or oligo(dT) primers

-

qPCR Master Mix (e.g., SYBR Green-based)

-

qPCR primers for target gene(s) and a stable housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument and compatible plates/tubes

Methodology:

-

RNA Purification and DNase Treatment:

-

Rationale: High-quality, intact RNA is crucial for accurate quantification. Treatment with DNase is essential to remove any contaminating genomic DNA, which would otherwise be amplified and lead to inaccurate results.

-

Extract total RNA using a column-based kit or Trizol method.

-

Treat 1 µg of total RNA with DNase I according to the manufacturer's protocol to eliminate gDNA contamination.

-

-

Step 1: Reverse Transcription (cDNA Synthesis):

-

Rationale: Reverse transcriptase synthesizes a complementary DNA (cDNA) strand from the RNA template. This provides a more stable template for the subsequent qPCR step.[23]

-

Set up the reverse transcription reaction in a final volume of 20 µL using 1 µg of DNase-treated RNA. Include primers (random hexamers or oligo(dTs)), dNTPs, reverse transcriptase, and reaction buffer.

-

Include a "-RT" (no reverse transcriptase) control for each sample to verify the absence of gDNA contamination in the final qPCR step.[25]

-

Incubate the reaction according to the enzyme's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

-

-

Step 2: Quantitative PCR (qPCR):

-

Rationale: qPCR amplifies the cDNA target in real-time, using a fluorescent dye (like SYBR Green) that intercalates with double-stranded DNA to measure the amount of product.

-

Dilute the synthesized cDNA 1:5 or 1:10 with nuclease-free water.

-

Prepare a qPCR master mix for each gene (target and housekeeping). Each reaction (typically 10-20 µL) should contain qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Run reactions in triplicate for each sample and gene. Include a no-template control (NTC) to check for contamination.[25]

-

Use a standard thermal cycling program: 95°C for 5 min (activation); 40 cycles of 95°C for 15s and 60°C for 60s. A melt curve analysis should be performed at the end to confirm the specificity of the product.

-

-

Data Analysis (ΔΔCq Method):

-

Rationale: The ΔΔCq (or ΔΔCt) method is a reliable way to calculate the relative fold change in gene expression between treated and control samples, normalized to a stable housekeeping gene.

-

Determine the quantification cycle (Cq) for each reaction.

-

Normalize the Cq of the target gene to the housekeeping gene for each sample: ΔCq = Cq(target) - Cq(housekeeping) .

-

Normalize the ΔCq of the treated sample to the ΔCq of the control sample: ΔΔCq = ΔCq(treated) - ΔCq(control) .

-

Calculate the fold change in expression: Fold Change = 2⁻ΔΔCq .

-

Diagram 3: Workflow for Two-Step RT-qPCR Gene Expression Analysis

Caption: The process of quantifying relative gene expression using two-step RT-qPCR.

Therapeutic Applications and Clinical Data

5-Azacytidine is most prominently used in the treatment of myelodysplastic syndromes (MDS), a group of clonal hematopoietic stem cell disorders.[26][27] A landmark Phase III trial (AZA-001) demonstrated a significant survival advantage for patients with higher-risk MDS treated with 5-Azacytidine compared to conventional care.[12][26] It is also approved for the treatment of acute myeloid leukemia (AML), particularly in older patients who are not candidates for intensive chemotherapy.[3][16][27]

| Clinical Indication | Study/Context | Key Outcomes | Citation(s) |

| Higher-Risk MDS | AZA-001 Phase III Trial | Median overall survival of 24.5 months vs. 15.0 months for conventional care. | [12][26] |

| Higher-Risk MDS | CALGB 9221 Phase III Trial | Overall response rate of 60% vs. 5% for best supportive care. | [12] |

| AML / MDS Relapse after SCT | Retrospective Analysis | 23% of patients achieved a complete remission. | [28] |

| Acute Leukemia (Relapsed) | Multi-schedule Study | Overall response rate of 18-23% in patients with acute leukemia. | [29] |

Challenges and Future Directions

Despite its success, challenges remain in the clinical use of 5-Azacytidine.

-

Mechanisms of Resistance: Resistance to 5-Aza can develop through several mechanisms. Common causes include mutations or downregulation of the uridine-cytidine kinase 2 (UCK2) gene, which is required for the drug's activation.[7][30] Additionally, cancer cells can adapt their pyrimidine metabolism network to prevent the depletion of DNMT1, rendering the drug ineffective.[31]

-

Off-Target Effects and Toxicity: As a nucleoside analog incorporated into DNA and RNA, 5-Aza can cause cytotoxicity, with myelosuppression being a common side effect.[29]

-

Combination Therapies: The future of epigenetic therapy likely lies in combination strategies. 5-Azacytidine is being actively investigated in combination with other agents, such as histone deacetylase (HDAC) inhibitors (e.g., valproic acid) and BCL-2 inhibitors (e.g., venetoclax), to achieve synergistic anti-tumor effects.[4][5][16]

Conclusion

5-Azacytidine remains a vital tool in both the clinic and the laboratory for modulating gene expression. Its mechanism, centered on the entrapment and degradation of DNA methyltransferases, provides a powerful method to reverse aberrant gene silencing that drives cancer. For researchers, a thorough understanding of its replication-dependent action is critical for designing effective experiments. The protocols outlined in this guide provide a validated framework for investigating its impact on DNA methylation and gene expression. As our understanding of the cancer epigenome deepens, 5-Azacytidine will continue to be a foundational agent, both as a monotherapy and as a backbone for novel combination treatments aimed at reprogramming the cancer cell.

References

- Jordà, M., & Peinado, M. A. (2014). DNA Methylation Analysis: Choosing the Right Method. Methods in Molecular Biology.

-

Komashko, V. M., & Farnham, P. J. (2010). 5-azacytidine treatment reorganizes genomic histone modification patterns. Epigenetics. [Link]

-

Qin, T., Jelinek, J., Si, J., Shu, J., & Issa, J. P. (2014). Mechanisms of resistance to azacitidine in human leukemia cell lines. Blood. [Link]

- ResearchGate. (n.d.). The different mechanisms of actions of 5-azacytidine.

- Genereux, D. P., Johnson, W. C., & Burden, S. J. (2008). Bisulfite Sequencing of DNA. Current Protocols in Molecular Biology.

- Komashko, V. M., & Farnham, P. J. (2009).

- Illumina. (n.d.). Bisulfite Sequencing (BS-Seq)/WGBS. Illumina.

- ChemicalBook. (2024, March 16). 5-Azacytidine: Mechanism of Action AND Mechanism of Resistance. ChemicalBook.

- Wikipedia. (n.d.).

- Kiziltepe, T., Hideshima, T., Catley, L., Raje, N., Yasui, H., Shiraishi, N., ... & Anderson, K. C. (2007). 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. Molecular Cancer Therapeutics.

- Clark, S. J., Statham, A. L., Stirzaker, C., Molloy, P. L., & Frommer, M. (2011). The bisulfite genomic sequencing protocol. Scientific Research Publishing.

- Abcam. (n.d.).

- Ovid. (n.d.).

- CD Genomics. (n.d.). Principles and Workflow of Whole Genome Bisulfite Sequencing. CD Genomics.

- Laird, P. W. (2011).

- ResearchGate. (2022, January 7). Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways.

- New England Biolabs. (n.d.).

- BioCat GmbH. (n.d.). DNA Methylation Analysis.

-

Buckstein, R., Balleari, E., Wells, R. A., & Keating, A. (2011). 5-Azacytidine in myelodysplastic syndromes: a clinical practice guideline. Current Oncology. [Link]

- ResearchGate. (2009, October 12). 5-Azacytidine for the treatment of patients with acute myeloid leukemia or myelodysplastic syndrome who relapse after allo-SCT: A retrospective analysis.

- R&D Systems. (n.d.). 5-Azacytidine | Methyltransferase Inhibitors: Tocris Bioscience. R&D Systems.

- Uhm, J., O'Hagan, K., & Cheang, G. (2023). Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol. MDPI.

- Gurion, R., Vidal, L., Gafter-Gvili, A., Belnik, Y., & Shpilberg, O. (2010). 5-azacitidine prolongs overall survival in patients with myelodysplastic syndrome - a systematic review and meta-analysis.

-

Lavallée, V. P., Chagraoui, J., & Hébert, J. (2020). Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network. Blood. [Link]

- ASCO Publications. (2009, May 20). 5-azacytidine treatment results in myelodysplastic syndrome.

- Niu, X., Zhao, J., Ma, J., Xie, C., & Edwards, H. (2020). 5-Azacitidine Induces NOXA to Prime AML Cells for Venetoclax-Mediated Apoptosis. Molecular Cancer Therapeutics.

- University of Pennsylvania. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). University of Pennsylvania.

- Derissen, E. J. B., Beijnen, J. H., & Schellens, J. H. M. (2013). 5-Azacytidine for the treatment of myelodysplastic syndromes. Expert Opinion on Pharmacotherapy.

- Kim, B. H., Kim, C. I., & Park, Y. S. (2023). 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells. Anticancer Research.

- MDPI. (2024, March 20).

- Saunthararajah, Y., & DeSimone, J. (2008). DNA methylation and mechanism of action of 5-azacytidine. Blood.

- Oxford Academic. (2024, August 15). Chemical induction of DNA demethylation by 5-Azacytidine enhances tomato fruit defense against gray mold through dicer-like protein DCL2c. Oxford Academic.

- Bio-protocol. (2022, September 8). RT-qPCR. Bio-protocol.

- New England Biolabs. (n.d.). Choice Of One Step RT-qPCR Or Two Step RT-qPCR. New England Biolabs.

-

McCredie, K. B., Bodey, G. P., & Burgess, M. A. (1973). 5-azacytidine in acute leukemia. Cancer. [Link]

- Taylor & Francis Online. (n.d.). Clinical Utility of Azacitidine in the Management of Acute Myeloid Leukemia: Update on Patient Selection and Reported Outcomes. Taylor & Francis Online.

- MDPI. (2022, January 11).

- Wiley Online Library. (n.d.). mRNA m5C Alteration in Azacitidine Demethylation Treatment of Acute Myeloid Leukemia. Wiley Online Library.

- Kim, H. J., & Lee, J. H. (2023). Brief guide to RT-qPCR. Journal of Experimental and Molecular Medicine.

- PMC. (2025, August 18). Maintenance Treatment with 5-Azacitidine in Patients with Acute Myeloblastic Leukemia Ineligible for Intensive Treatment and with Response After Induction Chemotherapy: A Phase II Clinical Trial. PMC.

- Spandidos Publications. (2016, August 11). 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1.

- Horizon Discovery. (2019, August 27). Considerations for setting up RT-qPCR experiments for gene expression studies. Horizon Discovery.

- Braiteh, F., Soriano, A. O., & Garcia-Manero, G. (2008). Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers. Clinical Cancer Research.

- Taylor & Francis Online. (2020, December 4). Transcriptome analysis of azacitidine (5-AzaC)-treatment affecting the development of early somatic embryogenesis in longan. Taylor & Francis Online.

- Oxford Academic. (2018, September 3).

- Frontiers. (2021, March 8).

- Spandidos Publications. (n.d.). Effect of 5-azacytidine (5-aza) on UCP2 expression in human liver and colon cancer cells.

- PMC. (n.d.). The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome. PMC.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. stemcell.com [stemcell.com]

- 10. Frontiers | Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter [frontiersin.org]

- 11. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ashpublications.org [ashpublications.org]

- 14. mRNA m5C Alteration in Azacitidine Demethylation Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-azacytidine treatment reorganizes genomic histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 19. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 20. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The bisulfite genomic sequencing protocol [file.scirp.org]

- 22. elearning.unite.it [elearning.unite.it]

- 23. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neb.com [neb.com]

- 25. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

- 26. ovid.com [ovid.com]

- 27. 5-Azacytidine in myelodysplastic syndromes: a clinical practice guideline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 5-azacytidine in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mechanisms of resistance to azacitidine in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Decitabine- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Discovery and Development of 5-Azacytidine

From Cytotoxic Antimetabolite to Epigenetic Standard of Care

Executive Summary

5-Azacytidine (Azacitidine; Vidaza®) represents a paradigm shift in oncology, marking the transition from indiscriminate cytotoxicity to targeted epigenetic reprogramming. Originally synthesized in 1964 as a classical antimetabolite, its development was nearly abandoned due to severe toxicity in early leukemia trials. Its resurgence in the 1980s—driven by the discovery of its hypomethylating properties at low doses—established the foundation for modern epigenetic therapy. This guide details the chemical genesis, mechanistic evolution, and technical handling of 5-Azacytidine for researchers in drug development.

Chemical Genesis: The Prague Synthesis (1964)

The molecule was first synthesized at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague by Alois Píškala and František Šorm . Their objective was to create analogues of cytidine where the CH group at the 5-position of the pyrimidine ring was replaced by a nitrogen atom, creating a 1,3,5-triazine ring.

The Structural Anomaly

The substitution of Carbon-5 with Nitrogen renders the triazine ring electron-deficient and chemically unstable. Unlike cytidine, the 5-azacytosine ring is highly susceptible to nucleophilic attack and hydrolysis, a property that defines both its biological activity (covalent trapping of enzymes) and its pharmaceutical handling challenges (rapid degradation in water).

Synthesis Pathway Visualization

The following diagram outlines the logic of the original and modified synthesis, highlighting the critical glycosylation step.

Caption: Simplified synthetic route focusing on the critical coupling of the silylated base with the ribose moiety.

The Mechanistic Pivot: Cytotoxicity vs. Epigenetics

For two decades, 5-Azacytidine was viewed solely as a cytotoxic antimetabolite. It was believed to kill cells by incorporating into RNA and disrupting protein synthesis. The "Epigenetic Pivot" occurred in 1980 , when Peter Jones and Shirley Taylor demonstrated that 5-Azacytidine could induce differentiation in mouse embryo cells at non-cytotoxic doses.

Mechanism of Action: Covalent Trapping

The drug functions as a "suicide substrate" for DNA Methyltransferases (DNMTs).

-

Incorporation: 5-Azacytidine is phosphorylated to 5-aza-dCTP and incorporated into DNA.

-

Attack: DNMT enzymes attempt to methylate the 5-position of the cytosine ring.

-

Trapping: Normally, DNMT releases the DNA after methylation. However, the Nitrogen at position 5 prevents the beta-elimination step required for enzyme release.[1]

-

Depletion: The DNMT enzyme remains covalently bound to the DNA, triggering proteasomal degradation of the enzyme. This leads to global hypomethylation in daughter cells.

Pathway Visualization: The DNMT Trap